

BAY-728 as a Negative Control for USP21 Inhibition: A Technical Guide

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Compound of Interest		
Compound Name:	BAY-728	
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This technical guide provides an in-depth overview of **BAY-728**, the designated negative control for the potent and selective ubiquitin-specific protease 21 (USP21) inhibitor, BAY-805. This document outlines the comparative inhibitory activities of **BAY-728** and BAY-805, details the experimental protocols for their characterization, and illustrates the relevant signaling pathways.

Introduction to USP21 and the Role of a Negative Control

Ubiquitin-specific protease 21 (USP21) is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes, including signal transduction, gene expression, and DNA repair, by removing ubiquitin from substrate proteins.[1] Dysregulation of USP21 has been implicated in the development and progression of several cancers, making it a promising therapeutic target.[1][2]

The development of potent and selective inhibitors, such as BAY-805, is essential for studying the therapeutic potential of targeting USP21.[2][3] To ensure that the observed biological effects are due to the specific inhibition of the target enzyme and not off-target effects or compound-specific artifacts, a structurally similar but biologically inactive or significantly less active molecule is required as a negative control.[3] **BAY-728**, the less potent enantiomer of



BAY-805, fulfills this critical role, allowing researchers to confidently attribute the cellular and biochemical outcomes to the specific inhibition of USP21 by BAY-805.[3][4]

Quantitative Data: Comparative Inhibitory Activity

BAY-728 demonstrates significantly lower potency against USP21 compared to its active enantiomer, BAY-805. The following tables summarize the half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) for both compounds against USP21 and other DUBs, highlighting the suitability of **BAY-728** as a negative control.

Table 1: In Vitro Inhibitory Potency against USP21[5]

Compound	Assay Format	IC50 (nM)
BAY-805	hUSP21 HTRF	6
hUSP21 Ub-Rhodamine	2	
BAY-728	hUSP21 HTRF	12600
hUSP21 Ub-Rhodamine	16200	

Table 2: Binding Affinity to USP21[5]

Compound	Method	Kd (nM)
BAY-805	SPR	2.2
BAY-728	SPR	8686

Table 3: Selectivity Profile against a Panel of DUBs (% Inhibition at 1 μM)

Note: Comprehensive selectivity data for **BAY-728** from DUBprofiler screens is often found in the supplementary materials of primary publications. The following is a representative table based on available information.[1][3]

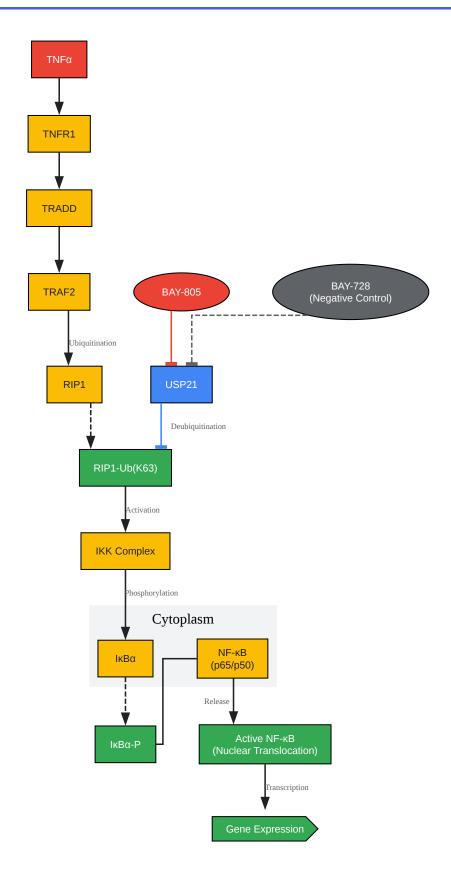


Target DUB	BAY-805 (% Inhibition)	BAY-728 (% Inhibition)
USP2	< 50	Not significantly active
USP5	< 50	Not significantly active
USP7	< 50	Not significantly active
USP8	< 50	Not significantly active
USP10	< 50	Not significantly active
USP11	< 50	Not significantly active
USP15	< 50	Not significantly active
USP22	< 50	Not significantly active
USP28	< 50	Not significantly active
OTUB1	< 50	Not significantly active

Signaling Pathway and Experimental Workflow Diagrams USP21-Mediated Regulation of the NF-kB Signaling Pathway

USP21 negatively regulates the tumor necrosis factor-alpha (TNFα)-induced nuclear factor-kappa B (NF-κB) signaling pathway by deubiquitinating Receptor-Interacting Protein 1 (RIP1). [6][7][8] Inhibition of USP21 by BAY-805 is expected to increase RIP1 ubiquitination, leading to the activation of the IKK complex and subsequent NF-κB activation. **BAY-728** should not elicit this effect at comparable concentrations.





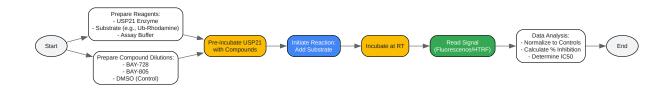
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Caption: USP21 negatively regulates NF-kB signaling.



Experimental Workflow for Biochemical Assays

The following diagram illustrates the general workflow for in vitro biochemical assays used to determine the inhibitory potency of compounds like **BAY-728** and BAY-805 against USP21.



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Caption: Workflow for in vitro USP21 inhibition assays.

Experimental Protocols Homogeneous Time-Resolved Fluorescence (HTRF) Assay for USP21 Activity

This assay measures the deubiquitination of a specific substrate peptide by USP21.

Materials:

- Recombinant human full-length USP21
- Biotinylated substrate peptide (e.g., derived from STING)
- Europium cryptate-labeled anti-tag antibody (e.g., anti-GST)
- d2-labeled streptavidin
- Assay buffer: 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 0.5 mM DTT
- Test compounds (BAY-728, BAY-805) and DMSO



- 384-well low-volume plates (e.g., white ProxiPlate)
- HTRF-compatible plate reader

Procedure:

- Prepare serial dilutions of BAY-728 and BAY-805 in assay buffer containing DMSO. The final DMSO concentration should not exceed 1%.
- Add 2 μL of the compound dilutions to the wells of a 384-well plate.
- Add 2 μL of USP21 enzyme solution (final concentration in the low nM range, pre-determined to be in the linear range of the assay) to each well.
- Pre-incubate the enzyme and compounds for 15-20 minutes at room temperature.
- Add 2 μL of the biotinylated substrate peptide solution.
- Incubate for 30-60 minutes at room temperature.
- Add 4 μL of the detection mixture containing Europium cryptate-labeled antibody and d2labeled streptavidin.
- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
- Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine the percent inhibition relative to DMSO controls to calculate IC50 values.

Ubiquitin-Rhodamine 110 (Ub-Rho110) Deubiquitinase Assay

This assay measures the general deubiquitinase activity of USP21 using a fluorogenic substrate.

Materials:



- Recombinant human USP21
- Ubiquitin-Rhodamine 110 substrate (Boston Biochem, U-555)
- Assay buffer: 50 mM Tris pH 7.6, 150 mM NaCl, 5 mM DTT
- Test compounds (BAY-728, BAY-805) and DMSO
- 384-well black, low-volume plates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of BAY-728 and BAY-805 in assay buffer.
- Add 10 μL of the compound dilutions to the wells of a 384-well plate.
- Add 20 μL of USP21 enzyme solution to each well.
- Pre-incubate for 15-20 minutes at room temperature.
- Initiate the reaction by adding 20 μ L of Ub-Rho110 substrate (final concentration ~100-250 nM).
- Immediately begin kinetic reading on a fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm) at room temperature, taking readings every 30-60 seconds for 20-30 minutes.
- Determine the initial reaction velocity (slope of the linear portion of the fluorescence curve).
- Calculate the percent inhibition relative to DMSO controls and determine IC50 values.

NF-кВ Dual-Luciferase Reporter Assay

This cellular assay measures the activation of the NF-κB pathway downstream of USP21 inhibition.

Materials:



- HEK293T cells
- NF-kB firefly luciferase reporter plasmid
- Constitutive Renilla luciferase control plasmid (e.g., pRL-TK)
- Transfection reagent
- DMEM with 10% FBS
- TNFα
- Test compounds (BAY-728, BAY-805) and DMSO
- Dual-Luciferase® Reporter Assay System (Promega, E1910)
- Luminometer

Procedure:

- Co-transfect HEK293T cells with the NF-κB firefly luciferase reporter and the Renilla luciferase control plasmid in a 96-well plate.
- After 24 hours, replace the medium with fresh medium containing serial dilutions of BAY-728 or BAY-805.
- Incubate with the compounds for 1-2 hours.
- Stimulate the cells with TNFα (e.g., 10 ng/mL) for 6-8 hours.
- Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase kit.
- Transfer 20 μL of the cell lysate to a white, opaque 96-well plate.
- Add 100 μL of Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.
- Add 100 μL of Stop & Glo® Reagent and measure the Renilla luciferase activity.



- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
- Calculate the fold induction of NF-kB activity relative to unstimulated, DMSO-treated cells.

HiBiT Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay confirms that a compound binds to its target protein within a cellular context by measuring the thermal stabilization of the target protein.[9][10]

Materials:

- Cells endogenously expressing or overexpressing HiBiT-tagged USP21
- Opti-MEM medium
- Test compounds (BAY-728, BAY-805) and DMSO
- 96-well PCR plates
- Thermal cycler with a temperature gradient function
- Nano-Glo® HiBiT Lytic Detection System (Promega)
- 384-well white, low-volume plates
- Luminometer

Procedure:

- Resuspend HiBiT-USP21 expressing cells in Opti-MEM and treat with various concentrations of BAY-728 or BAY-805 for 1 hour at 37°C.
- Transfer the cell suspensions to a 96-well PCR plate.
- Heat the plate in a thermal cycler for 3 minutes across a temperature gradient (e.g., 42°C to 58°C), followed by a 3-minute cool-down at 25°C.



- Transfer 10 μL of the heated cell suspension to a 384-well plate.
- Add 10 μL of Nano-Glo® HiBiT Lytic Detection Reagent.
- Incubate for 10 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Plot the luminescence signal as a function of temperature for each compound concentration.
- Determine the melting temperature (Tm) for each curve. A shift in Tm in the presence of a compound indicates target engagement. EC50 values for thermal stabilization can be calculated from isothermal dose-response curves at a fixed temperature near the Tm.[11]

Conclusion

BAY-728 is a well-characterized and indispensable tool for researchers studying the function and therapeutic potential of USP21. Its structural similarity to the potent inhibitor BAY-805, combined with its significantly lower biological activity, makes it an ideal negative control. The use of **BAY-728** in parallel with BAY-805 in the biochemical and cellular assays described in this guide will enable researchers to generate robust and specific data, confidently attributing observed effects to the inhibition of USP21.

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